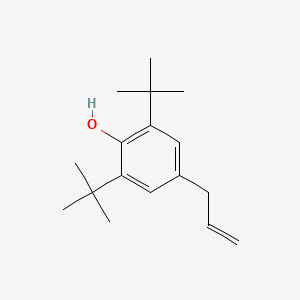

2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-ditert-butyl-4-prop-2-enylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O/c1-8-9-12-10-13(16(2,3)4)15(18)14(11-12)17(5,6)7/h8,10-11,18H,1,9H2,2-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDOURVJTJGZAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448491 | |

| Record name | 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13677-69-5 | |

| Record name | 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol

The direct synthesis of the target compound can be approached from two main retrosynthetic disconnections: introducing the ortho-tert-butyl groups onto a para-allylated phenol (B47542) or attaching the para-allyl group to a pre-formed di-tert-butylated phenol.

Alkylation Approaches for para-Substituted Phenols

This synthetic strategy involves the alkylation of 4-(prop-2-en-1-yl)phenol (4-allylphenol) with an alkylating agent such as isobutylene. The primary challenge in this approach is achieving selective di-alkylation at the ortho positions (2 and 6) relative to the hydroxyl group without promoting side reactions. The reaction is a classic example of electrophilic aromatic substitution.

Typically, acid catalysts are employed to generate the tert-butyl carbocation from isobutylene. However, conventional Brønsted acids like sulfuric acid or solid acid catalysts often favor the formation of the thermodynamically more stable para-substituted product, 4-tert-butylphenol (B1678320), or the 2,4-disubstituted product. wikipedia.orgresearchgate.net Achieving exclusive ortho-di-substitution on a para-substituted phenol requires specific catalytic systems that can direct the bulky tert-butyl group to the positions adjacent to the hydroxyl group, often leveraging coordination effects.

Synthetic Routes Involving the Allyl Moiety Introduction

A more common and controlled method for synthesizing 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol involves the introduction of the allyl group onto the pre-synthesized 2,6-di-tert-butylphenol (B90309). This can be achieved through two primary pathways:

O-Allylation followed by Claisen Rearrangement : This is a powerful and widely used method for C-allylation of phenols. masterorganicchemistry.comorganic-chemistry.org The first step is the Williamson ether synthesis, where the phenoxide of 2,6-di-tert-butylphenol (formed by reacting the phenol with a base like sodium hydride or potassium carbonate) is reacted with an allyl halide (e.g., allyl bromide) to form 2,6-di-tert-butylphenyl allyl ether. In the second step, heating this ether to high temperatures (typically 200-250 °C) initiates a concerted, intramolecular osti.govosti.gov-sigmatropic rearrangement known as the Claisen rearrangement. libretexts.org This process initially forms a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the stable aromatic product, 2,6-di-tert-butyl-4-(prop-2-en-1-yl)phenol. masterorganicchemistry.comlibretexts.org Because the ortho positions are blocked by the bulky tert-butyl groups, the rearrangement exclusively directs the allyl group to the para position. organic-chemistry.org

Direct Friedel-Crafts Allylation : This approach involves the direct reaction of 2,6-di-tert-butylphenol with an allylating agent, such as an allyl alcohol or allyl halide, in the presence of a Lewis or Brønsted acid catalyst. However, controlling the selectivity can be challenging, and this method is generally less utilized for this specific transformation compared to the Claisen rearrangement due to potential side reactions involving the allyl group. Recent advances have explored metal-catalyzed, site-selective C-H allylation of phenols. rsc.org

Synthesis of Precursors and Related Hindered Phenols

The primary precursor for the most efficient synthesis of the target molecule is 2,6-di-tert-butylphenol. Its industrial production is a well-established process.

Friedel-Crafts Alkylation in 2,6-Di-tert-butylphenol Production

The industrial synthesis of 2,6-di-tert-butylphenol relies on the Friedel-Crafts alkylation of phenol with isobutene. wikipedia.org This reaction is a cornerstone of industrial organic chemistry. The key to this synthesis is the selective introduction of two tert-butyl groups at the ortho positions of the phenol ring. Standard Friedel-Crafts conditions using catalysts like aluminum chloride (AlCl₃) or strong Brønsted acids often lead to a mixture of products, with a significant amount of the thermodynamically favored 4-tert-butylphenol and 2,4-di-tert-butylphenol (B135424). wikipedia.orgcerritos.edu

To achieve high ortho-selectivity, a specific catalyst, aluminum phenoxide, is used. wikipedia.orgwikipedia.org This catalyst is typically generated in situ by reacting phenol with aluminum metal. google.comgoogle.com The aluminum phenoxide is believed to form a bulky complex with the phenol, sterically directing the incoming electrophile (the tert-butyl carbocation generated from isobutene) to the less hindered ortho positions. researchgate.net

The reaction is typically carried out at elevated temperatures (100-140 °C) and pressures (up to 25 bar), although improved processes operate at lower temperatures and pressures. google.comresearchgate.netprepchem.com The product distribution is highly dependent on reaction conditions, including temperature, pressure, and the molar ratio of reactants. google.comprepchem.com

| Catalyst | Temperature (°C) | Key Product(s) | Reference |

|---|---|---|---|

| Aluminum Phenoxide | 100-110 | 2,6-di-tert-butylphenol (up to 80%) | google.com |

| Aluminum Phenoxide | 100-120 | 2-tert-butylphenol, 2,6-di-tert-butylphenol | prepchem.com |

| Brønsted Acid (e.g., H₂SO₄) | 50-125 | Mixture of ortho and para isomers, favoring para over time | researchgate.net |

| WO₃/ZrO₂ | Mild Conditions | 2,4-di-tert-butylphenol | researchgate.net |

Alkylation of Phenols with Specific Catalytic Systems

Beyond aluminum phenoxide, various other catalytic systems have been developed to control the regioselectivity of phenol alkylation.

Solid Acid Catalysts : Heterogeneous catalysts are attractive from an industrial standpoint due to their ease of separation and potential for regeneration. Zeolites (such as H-BEA, FAU, MFI types) and other solid acids like silica-supported aluminum phenolate, tungstated zirconia, and cation-exchange resins have been investigated for phenol alkylation. researchgate.netwhiterose.ac.uklidsen.compnnl.gov The product selectivity with these catalysts is highly dependent on the catalyst's pore structure, the nature and strength of the acid sites (Brønsted vs. Lewis), and the reaction conditions. researchgate.netpnnl.gov For instance, WO₃/ZrO₂ was found to be a highly active and selective catalyst for producing 2,4-di-tert-butylphenol. researchgate.net

Modified Aluminum Catalysts : Research has focused on improving the aluminum phenoxide system. An improved process utilizes tris(2-tert-butylphenolate)-aluminium at low temperatures and pressures, which operates via a proposed monomeric, coordinatively unsaturated aluminum complex. researchgate.net This system enhances the yield and selectivity for 2,6-di-tert-butylphenol formation. researchgate.net

| Phenol:Al Molar Ratio | Temperature (°C) | Pressure (bar) | Reaction Time (h) | 2,6-DTBP Yield (%) | Reference |

|---|---|---|---|---|---|

| 100-800 : 1 | 100-140 (initial), then lower | Not specified | Until phenol < 3% | High Yield | google.com |

| Not specified | 90-125 | 5-20 (max) | 5 | ~85% of crude product | google.com |

| Not specified | 100-110 | Atmospheric | 8 | 80.1% of alkylate | google.com |

Functionalization and Derivatization Strategies

2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol possesses three distinct sites for further chemical modification: the phenolic hydroxyl group, the allyl group, and the aromatic ring itself.

Reactions at the Allyl Group : The terminal double bond of the allyl substituent is a versatile handle for a wide range of transformations.

Oxidation : The allyl group can be oxidized to introduce new functionalities. Palladium-catalyzed oxidation can convert the terminal alkene into a linear allylic ester or alcohol. nih.govrhhz.net Epoxidation of the double bond, using reagents like meta-chloroperoxybenzoic acid (mCPBA), would yield an epoxide, which can be subsequently opened by various nucleophiles to create a diverse array of derivatives. nih.gov

Hydroboration-Oxidation : This two-step process can convert the terminal alkene into a primary alcohol, yielding 4-(3-hydroxypropyl)-2,6-di-tert-butylphenol. This derivative is a key intermediate for producing other valuable compounds.

Other Additions : The double bond can undergo various other addition reactions, including halogenation (addition of Br₂ or Cl₂), hydrohalogenation (addition of HBr or HCl), and thiol-ene reactions. nih.gov

Reactions at the Phenolic Hydroxyl Group : The hydroxyl group can be derivatized through several common reactions.

Etherification : Reaction with alkyl halides or sulfates in the presence of a base yields the corresponding ether. This is the first step in the Claisen rearrangement synthesis route.

Esterification : Reaction with acyl chlorides or acid anhydrides produces phenolic esters.

O-Arylation : Copper-catalyzed Ullmann-type coupling reactions can be used to form diaryl ethers, even with sterically hindered phenols. acs.org

Reactions on the Aromatic Ring : While the ring is sterically hindered and electronically rich, further electrophilic substitution is challenging due to the existing bulky substituents. However, reactions such as the Mannich reaction can be used to introduce aminomethyl groups. For example, the parent compound 2,6-di-tert-butylphenol can be reacted with formaldehyde (B43269) and dimethylamine (B145610) to form N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine, which can be further hydrogenated to introduce a methyl group at the para position. google.com Oxidative coupling of the parent phenol can also lead to the formation of diphenoquinones or biphenols. researchgate.net

Introduction of Heterocyclic Moieties at the para-Position

The allyl group at the C4 position of the phenol ring serves as a versatile synthetic handle for constructing heterocyclic systems, particularly through intramolecular cyclization reactions. A prominent method for this transformation is the palladium-catalyzed oxidative cyclization, which can form dihydrobenzofuran rings.

In this type of reaction, often referred to as a Wacker-type cyclization, the phenolic oxygen acts as an intramolecular nucleophile. It attacks the allyl double bond, which is activated by a palladium(II) catalyst. This process typically involves an oxypalladation step. nih.gov The reaction can be performed using a catalyst system such as palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) in a nonpolar solvent like toluene, with molecular oxygen serving as the terminal oxidant. nih.gov The presence of a base, like pyridine (B92270), is often required. nih.gov Electron-rich phenols are particularly good substrates for these cyclizations, often leading to excellent yields. nih.gov

While direct cyclization of the allyl group is a primary strategy, another approach involves the initial modification of the phenol to introduce a different nucleophile. For instance, the synthesis of a benzoxazole (B165842) derivative has been achieved starting from 2-amino-4,6-di-tert-butylphenol, demonstrating that once an amino group is present, it can be used to build a heterocyclic ring fused to the phenolic scaffold. rsc.org Transition-metal-catalyzed intramolecular cyclizations are a broad and powerful tool for creating a variety of N-heterocycles and O-heterocycles from substrates bearing pendant alkenes. mdpi.comnih.gov

Table 1: Conditions for Palladium-Catalyzed Oxidative Cyclization of Allyl Phenols

| Catalyst System | Oxidant | Solvent | Nucleophile | Product Type |

|---|

This table presents generalized conditions for the oxidative cyclization of phenols with pendant olefins, as described in the literature. nih.gov

Nitrosation and Reduction Reactions for Aminophenol Derivatives

While the para-position of 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol is substituted, the synthesis of its 4-amino analogue is a critical transformation for creating derivatives. This is typically accomplished via a two-step process starting from the parent compound, 2,6-di-tert-butylphenol, which has an unsubstituted para-position. The steric hindrance from the two tert-butyl groups directs electrophilic substitution almost exclusively to this para-position.

The optimized synthesis involves an initial nitrosation reaction followed by a reduction step. guidechem.comgoogle.com This method avoids the harsh conditions and lower yields associated with older nitration/reduction pathways. guidechem.com

Step 1: Nitrosation 2,6-di-tert-butylphenol is treated with sodium nitrite (B80452) (NaNO₂) in the presence of an acid, such as sulfuric acid, in a solvent like ethanol. google.com This reaction proceeds under mild conditions, typically at room temperature, to yield 2,6-di-tert-butyl-4-nitrosophenol (B81014) with high purity and yield. google.com

| Nitrosation/Reduction | NaNO₂ / H₂SO₄ | Na₂S₂O₄ | Up to 99.0% | Mild conditions, short reaction time, high efficiency, green process. guidechem.comgoogle.com |

Benzoylation and Other Acylation Reactions at the para-Position

Acylation reactions provide a means to introduce acyl groups, such as the benzoyl group, onto the hindered phenol scaffold. These reactions can occur at two primary locations: O-acylation at the phenolic hydroxyl group or N-acylation of the 4-amino derivative.

O-Acylation and Benzoylation The direct acylation of the phenolic hydroxyl group of 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol can be achieved using various methods. A simple and efficient approach involves using an acylating agent like benzoyl chloride in the presence of a base such as pyridine or a catalyst like copper(II) oxide. researchgate.net The use of copper oxide is notable as it can catalyze the reaction efficiently under solvent-free conditions at room temperature. Alternatively, organocatalytic methods using bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been developed for the regioselective benzoylation of hydroxyl groups. nih.gov

N-Acylation and Benzoylation The 4-amino-2,6-di-tert-butylphenol (B1582558) derivative, synthesized as described in the previous section, is a key intermediate for N-acylation. The amino group can be readily acylated to form stable amide derivatives. This transformation is typically carried out by reacting the aminophenol with an acyl chloride (e.g., benzoyl chloride) or an acid anhydride (B1165640) in the presence of a base to neutralize the HCl byproduct. This reaction is fundamental for creating a wide range of functionalized derivatives. researchgate.net

Table 3: Selected Methods for Acylation of Phenols and Amines

| Reaction Type | Substrate | Acylating Agent | Catalyst / Base | Conditions |

|---|---|---|---|---|

| O-Benzoylation | Phenol | Benzoyl Chloride | Copper(II) Oxide | Room Temp, Solvent-Free |

| O-Benzoylation | Diol/Carbohydrate | 1-Benzoylimidazole | DBU | MeCN, Mild nih.gov |

Michael Addition Reactions with Activated Alkenes

The Michael addition, or conjugate addition, is a powerful carbon-carbon bond-forming reaction. wikipedia.org In the context of hindered phenols, the phenoxide ion can act as a potent nucleophile (a Michael donor) and add to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). masterorganicchemistry.com

The reaction involving 2,6-di-tert-butylphenol and an activated alkene such as methyl acrylate (B77674) is a well-documented example of this transformation. lp.edu.uascispace.comresearchgate.net The reaction is catalyzed by a base, typically an alkali metal hydroxide (B78521) like KOH or the corresponding potassium 2,6-di-tert-butylphenoxide itself. lp.edu.uaresearchgate.net The base deprotonates the phenolic hydroxyl group to generate the phenoxide anion. This nucleophile then attacks the β-carbon of the Michael acceptor. libretexts.org The resulting enolate intermediate is subsequently protonated during workup to yield the final 1,4-adduct. libretexts.org

The kinetics and efficiency of this reaction can be highly dependent on the form of the catalyst; for instance, monomeric potassium 2,6-di-tert-butylphenoxide has been shown to have different catalytic activity than its dimeric form. lp.edu.uaresearchgate.net This transformation allows for the extension of a side chain at the para-position, leading to products like methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. researchgate.net

Table 4: Components of the Michael Addition Reaction

| Role | Examples |

|---|---|

| Michael Donor (Nucleophile) | 2,6-di-tert-butylphenoxide, Malonic esters, β-Keto esters lp.edu.ualibretexts.org |

| Michael Acceptor (Electrophile) | α,β-Unsaturated ketones (Enones), Acrylates (e.g., Methyl acrylate), Acrylonitrile, Maleimides wikipedia.orgresearchgate.net |

| Base Catalyst | KOH, Sodium ethoxide, Potassium 2,6-di-tert-butylphenoxide lp.edu.uaresearchgate.net |

Reaction Mechanisms and Kinetics

Oxidation Mechanisms of 2,6-Di-tert-butylphenolic Systems

The oxidation of 2,6-di-tert-butylphenolic compounds, including 2,6-di-tert-butyl-4-(prop-2-en-1-yl)phenol, is a well-studied area due to their application as antioxidants. nih.gov The core of these mechanisms involves the phenolic hydroxyl group and its transformation into a phenoxyl radical.

The initial step in the oxidation of hindered phenols is the abstraction of the hydrogen atom from the hydroxyl group, leading to the formation of a stable phenoxyl radical. nih.govenergiforsk.se This stability is attributed to two main factors: steric hindrance provided by the bulky ortho tert-butyl groups, which shield the radical oxygen, and resonance stabilization, where the unpaired electron is delocalized over the aromatic ring. energiforsk.seresearchgate.netresearchgate.net For 2,6-di-tert-butyl-4-(prop-2-en-1-yl)phenol, this radical is the key intermediate that dictates subsequent product formation.

The reactivity of this phenoxyl radical can proceed via several pathways:

Dimerization: Two phenoxyl radicals can couple to form larger structures. A common product from the oxidation of 2,6-di-tert-butylphenol (B90309) is 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone, formed through a C-C coupling at the para position. researchgate.netnih.govacs.org

Further Oxidation: The radical can undergo further oxidation to form quinone-type structures, such as 2,6-di-tert-butyl-1,4-benzoquinone. researchgate.netnih.govsid.ir

Reaction with other Radicals: As antioxidants, these phenoxyl radicals readily react with and neutralize other reactive radicals, such as peroxyl radicals, terminating radical chain reactions. nih.gov

The specific pathway taken depends on the reaction conditions, including the oxidant used and the presence of catalysts.

Autoxidation refers to the oxidation of compounds by atmospheric oxygen without the intervention of a catalyst. For 2,6-di-tert-butylphenolic systems, this process is generally slow but can be initiated by factors like heat or light. The reaction rate often fits a Michaelis-Menten kinetic model, particularly in catalyzed systems, which describes a saturation of catalyst sites at increasing substrate concentrations. researchgate.netsid.irresearchgate.net The rate of autoxidation shows a dependence on both the concentration of the phenol (B47542) and the partial pressure of dioxygen. researchgate.netsid.irresearchgate.net

Kinetic studies on the catalyzed autoxidation of 2,6-di-tert-butylphenol have provided insights into the reaction rates. The observed rate constants are influenced by factors such as pH and catalyst concentration. researchgate.netsid.ir For instance, the initial rate of autoxidation was found to increase with pH in the range of 7.0 to 13.0. researchgate.netsid.ir

| Catalyst System | Kinetic Model | Key Findings | Reference |

|---|---|---|---|

| Cobalt(II) Phthalocyanine Complex in CTAB Micelles | Michaelis-Menten | Rate increases with pH (7.0-13.0); linear dependence on catalyst concentration. | sid.ir |

| Cationic Cobalt(II) Porphyrin Complex in Water | Michaelis-Menten | Rate increases with pH (7.0-10.0); linear dependence on catalyst concentration and dioxygen pressure. | researchgate.net |

| Copper(II) FTL Complex with H₂O₂ | Michaelis-Menten | K_m = 44.7 mM; k_cat = 2.7 × 10⁻⁷ s⁻¹ | orientjchem.orgresearchgate.net |

Molecular oxygen (dioxygen) is the ultimate oxidizing agent in most autoxidation and many catalytic oxidation reactions of phenols. acs.orgresearchgate.netacs.org However, its direct reaction with the phenol is often spin-forbidden and slow. Catalysts are frequently employed to activate dioxygen, often by forming a metal-dioxygen adduct. sid.irresearchgate.net This activated species is then capable of oxidizing the phenol.

The process can also involve the generation of reactive oxygen species (ROS), such as the superoxide (B77818) radical (O₂⁻). mdpi.comnih.gov In some mechanisms, the phenoxyl radical itself can react with thiols to produce superoxide radicals, which can then contribute to further oxidative processes. nih.gov The interaction between the phenolic substrate, the catalyst, and dioxygen is a critical aspect of the oxidation mechanism, leading to the formation of either benzoquinone through an oxygen insertion pathway or diphenoquinone (B1195943) via oxidative coupling. acs.org

Catalytic Reaction Pathways

The oxidation of 2,6-di-tert-butyl-4-(prop-2-en-1-yl)phenol can be significantly accelerated and controlled by using catalysts, particularly those based on transition metal complexes. These catalysts offer pathways with lower activation energies and can provide selectivity towards desired products.

A variety of transition metal complexes, particularly those involving cobalt, copper, and iron, have been shown to be effective catalysts for the oxidation of 2,6-di-tert-butylphenols. nih.govsid.irresearchgate.net These catalytic cycles typically involve the formation of a reactive metal-dioxygen species that carries out the oxidation. researchgate.net The reaction proceeds via the formation of the phenoxyl radical as an intermediate, which can be detected by spectroscopic methods like EPR. researchgate.net

The products of these catalytic oxidations are generally the same as in autoxidation: 2,6-di-tert-butyl-1,4-benzoquinone and 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone. researchgate.netnih.govsid.ir The selectivity for one product over the other can be influenced by the choice of metal, the ligand, and the reaction conditions. For example, studies with cobalt-polyamine chelates have shown that the structure of the resulting cobalt-dioxygen complex dictates the reaction pathway and product distribution. acs.org

| Metal | Ligand Type | Oxidant | Major Products | Reference |

|---|---|---|---|---|

| Copper(II) | Schiff Base (Salen derivatives) | Molecular Oxygen | Benzoquinone, Diphenoquinone | researchgate.net |

| Cobalt(II) | Phthalocyanine Tetrasulfonate | Molecular Oxygen | Benzoquinone, Diphenoquinone | sid.ir |

| Cobalt(II) | Porphyrin | Molecular Oxygen | Diphenoquinone, Benzoquinone | researchgate.net |

| Iron(III) | Porphyrin (sulfonate and carboxylate) | tert-Butyl hydroperoxide (TBHP) | Diphenoquinone, Dihydroxybiphenyl | nih.gov |

| Cobalt(II) | Polyamines (e.g., TETREN, TRIEN) | Molecular Oxygen | Benzoquinone, Diphenoquinone | acs.org |

The ligand coordinated to the transition metal center is not a passive spectator but plays a critical role in determining the efficacy and selectivity of the catalyst. orientjchem.orgresearchgate.net The design of the ligand can influence several key aspects of the catalytic cycle:

Redox Potential: The electronic properties of the ligand can modulate the redox potential of the metal center, making it easier or harder to activate dioxygen or interact with the phenol. mdpi.com

Steric Environment: The steric bulk of the ligand can control access to the metal center, influencing substrate binding and potentially favoring certain reaction pathways over others. acs.org

Stability: A well-designed ligand stabilizes the metal complex under the reaction conditions, preventing catalyst degradation and leading to higher turnover numbers. orientjchem.org

For example, in copper-catalyzed phenol oxidation, the use of a 2-amino-4-(4-fluorophenyl) pyrazole (B372694) ligand was found to facilitate better interaction between the copper center and the substrates. orientjchem.org Similarly, studies on iron-based systems have shown that small modifications to the ligand structure can lead to significant differences in catalytic activity for aromatic oxidation. mdpi.com The choice of ligand can be a determining factor in whether a reaction proceeds via an inner-sphere mechanism (where the substrate binds directly to the metal) or an outer-sphere mechanism. nih.gov

Mechanism of Alkylation Catalysis by Phenoxides

The catalytic activity of phenoxides derived from sterically hindered phenols, such as 2,6-di-tert-butylphenol, is central to various alkylation reactions. While direct studies on the 4-allyl substituted derivative are not prevalent, the mechanism can be understood from research on the parent compound, 2,6-di-tert-butylphenol. The formation of the corresponding alkali metal phenoxide is a critical first step. The reaction of the phenol with an alkali metal hydroxide (B78521) (like KOH) leads to the formation of the potassium phenoxide. lpnu.uascispace.comresearchgate.net

The catalytic activity of these phenoxides is highly dependent on their structure, which can exist as monomers or dimers. lpnu.uascispace.com At temperatures above 433-453 K, the more catalytically active monomeric form of potassium 2,6-di-tert-butylphenoxide predominates. lpnu.uascispace.comresearchgate.net These monomers are more effective in catalyzing reactions like the Michael addition of the phenol to an activated alkene, such as methyl acrylate (B77674). lpnu.uascispace.com

The mechanism involves the formation of an intermediate complex between the phenoxide and the reactant. The bulky tert-butyl groups at the ortho positions shield the phenoxide's reaction center, influencing its reactivity and the formation of supramolecular structures. scispace.com This steric hindrance and the delocalization of the negative charge within the phenoxide ring are key features that dictate the catalytic pathway. scispace.com The alkylation of 2,6-di-tert-butylphenol with methyl acrylate is proposed to proceed via an inhibited catalytic chain mechanism where ion pairs play a significant role. researchgate.net

| Parameter | Description | Significance in Catalysis |

|---|---|---|

| Temperature | Influences the monomer-dimer equilibrium of the phenoxide catalyst. | Higher temperatures (>433 K) favor the more active monomeric form. lpnu.uascispace.com |

| Catalyst Form | Exists as monomers or dimers (associates). | Monomeric phenoxides exhibit higher catalytic activity in alkylation reactions. lpnu.uascispace.comresearchgate.net |

| Steric Hindrance | Provided by the two tert-butyl groups at positions 2 and 6. | Shields the reaction center, influencing specific properties and formation of supramolecular structures. scispace.com |

| Reactant Ratio | Molar ratio of the phenol to the alkylating agent. | Affects the kinetics and overall regularity of the alkylation process. researchgate.net |

Hydrogen Atom Transfer (HAT) Mechanisms in Redox Processes

Hydrogen Atom Transfer (HAT) is a fundamental mechanism by which hindered phenols, including derivatives of 2,6-di-tert-butylphenol, act as radical-trapping antioxidants. researchgate.net This process involves the transfer of a hydrogen atom (a proton and an electron) from the phenolic hydroxyl group to a radical species, thereby neutralizing it. mdpi.com The efficiency of a phenol as a HAT donor is primarily determined by the bond dissociation energy (BDE) of its O-H bond. mdpi.com

In redox processes, the oxidation of substituted 2,6-di-tert-butylphenols often proceeds via a rate-limiting HAT step. acs.org For instance, the reaction of para-substituted 2,6-di-tert-butylphenols with a cupric-superoxo complex to form 2,6-di-tert-butyl-1,4-benzoquinone shows a significant kinetic isotope effect, which is indicative of a HAT mechanism. acs.org The presence of bulky tert-butyl groups at the ortho positions enhances the stability of the resulting phenoxyl radical, preventing secondary reactions and making the HAT process more favorable. nih.gov

| Factor | Description | Effect on HAT Mechanism |

|---|---|---|

| O-H Bond Dissociation Energy (BDE) | The energy required to break the phenolic O-H bond homolytically. | A lower BDE facilitates easier hydrogen atom donation, making the phenol a more effective antioxidant. mdpi.com |

| Steric Shielding | Bulky groups (e.g., tert-butyl) at the ortho positions. | Increases the stability of the resulting phenoxyl radical. nih.gov |

| Substituents | Electron-donating or electron-withdrawing groups on the phenol ring. | Electron-donating groups typically decrease the O-H BDE, enhancing HAT activity. nih.gov |

| Kinetic Isotope Effect | Difference in reaction rates when hydrogen is replaced by deuterium. | A significant effect confirms that H-atom abstraction is the rate-determining step. acs.org |

Degradation Mechanisms

Photocatalytic Degradation Pathways in Environmental Contexts

The environmental fate of phenolic compounds is of significant concern, and photocatalytic degradation offers a promising remediation strategy. This process typically utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, upon absorbing light, generates electron-hole pairs. mdpi.com These charge carriers migrate to the catalyst surface and initiate redox reactions. mdpi.com

The photogenerated holes are powerful oxidizing agents that can directly oxidize organic molecules or react with water to produce highly reactive hydroxyl radicals (•OH). mdpi.com The electrons can reduce adsorbed oxygen to form superoxide radical anions (O₂•⁻), which also contribute to the degradation process. mdpi.com For phenolic compounds, the degradation is primarily initiated by the attack of hydroxyl radicals on the aromatic ring. mdpi.com

While specific pathways for 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol are not detailed in the literature, the degradation of similar structures like 4-tert-butylphenol (B1678320) can provide insight. mdpi.com The process likely involves initial hydroxylation of the benzene (B151609) ring, followed by ring-opening and subsequent oxidation into smaller aliphatic acids, and ultimately, mineralization to CO₂, water, and inorganic ions. historymedjournal.comresearchgate.net The prop-2-en-1-yl (allyl) group at the para position would also be susceptible to oxidative attack, potentially leading to the formation of corresponding aldehydes, carboxylic acids, or epoxides as intermediates. The degradation efficiency is influenced by factors such as catalyst dosage, initial pollutant concentration, pH, and the presence of other substances in the water matrix. mdpi.com

Biotransformation and Metabolic Pathways in Model Organisms

The biotransformation of synthetic phenolic compounds is a key process in their detoxification and elimination by living organisms. Microbes, in particular, have diverse metabolic capabilities to degrade persistent organic pollutants. historymedjournal.comnih.gov An aerobic bacterium, identified as Alcaligenes sp., has been shown to effectively degrade the parent compound, 2,6-di-tert-butylphenol (2,6-DTBP). nih.gov This strain can utilize 2,6-DTBP as a sole source of carbon and energy. nih.gov

The metabolic pathways for 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol in model organisms have not been specifically elucidated. However, based on the metabolism of other alkylated phenols, several key transformations can be predicted. The metabolic process in animals for related compounds like butylated hydroxytoluene (BHT, 2,6-di-tert-butyl-4-methylphenol) involves oxidation of the alkyl substituent at the para position. hmdb.ca For the title compound, this would likely involve the oxidation of the allyl group, potentially forming an epoxide, a diol, or a carboxylic acid.

Another potential pathway involves the hydroxylation of the tert-butyl groups or the aromatic ring itself. Subsequent reactions often include conjugation with glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion. In microorganisms, the degradation pathway could be more extensive, involving ring cleavage and utilization of the fragments in central metabolic pathways. researchgate.netnih.gov The presence and nature of the substituents on the phenol ring are critical in determining the specific enzymes and metabolic routes involved. nih.gov

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the key functional groups within the 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol molecule. The spectra are characterized by distinct absorption or scattering bands corresponding to specific molecular vibrations.

The most prominent feature in the IR spectrum is the O-H stretching band of the phenolic hydroxyl group. Due to the steric hindrance imposed by the two adjacent tert-butyl groups, this band typically appears as a sharp, well-defined peak at a higher frequency (around 3650 cm⁻¹) compared to unhindered phenols, with minimal hydrogen bonding effects. researchgate.net The C-H stretching vibrations of the tert-butyl groups are observed in the 2960-2870 cm⁻¹ region.

The allyl group introduces several characteristic vibrations. The stretching of the C=C double bond is expected to produce a medium-intensity band around 1640 cm⁻¹. The unsaturated vinyl C-H stretching is typically observed just above 3000 cm⁻¹ (approx. 3080 cm⁻¹), while the C-H out-of-plane bending vibrations for the terminal =CH₂ group give rise to strong bands in the 1000-910 cm⁻¹ region.

Aromatic C-H stretching vibrations appear around 3030 cm⁻¹, and the characteristic aromatic C=C ring stretching vibrations are found in the 1600-1450 cm⁻¹ region. Raman spectroscopy complements IR by providing strong signals for the symmetric vibrations of the non-polar aromatic ring and the C=C bond of the allyl group.

Table 1: Predicted Vibrational Frequencies for 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Phenolic) | Stretching | ~3650 | Sharp, Medium |

| C-H (Aromatic) | Stretching | ~3030 | Weak-Medium |

| C-H (Allyl, =CH₂) | Stretching | ~3080 | Medium |

| C-H (Alkyl) | Stretching | 2960-2870 | Strong |

| C=C (Allyl) | Stretching | ~1640 | Medium |

| C=C (Aromatic) | Ring Stretching | 1600-1450 | Medium-Strong |

| C-H (Allyl, =CH₂) | Out-of-plane Bending | ~915 | Strong |

| C-O (Phenolic) | Stretching | ~1230 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol. ¹H NMR identifies the chemical environment of protons, while ¹³C NMR provides information on the carbon skeleton.

The ¹H NMR spectrum is distinguished by several well-resolved signals that confirm the molecular structure.

tert-Butyl Protons: A sharp, intense singlet appears around δ 1.4 ppm, integrating to 18 protons, corresponding to the two equivalent tert-butyl groups.

Phenolic Proton: A singlet corresponding to the hydroxyl proton (OH) is typically observed around δ 5.0 ppm. Its chemical shift can vary with solvent and concentration.

Aromatic Protons: The two protons on the aromatic ring are chemically equivalent and appear as a singlet around δ 7.0 ppm, integrating to 2 protons.

Allyl Protons: The allyl group gives a more complex set of signals:

The two benzylic protons (-CH₂-) adjacent to the aromatic ring appear as a doublet around δ 3.3 ppm.

The vinyl proton (-CH=) appears as a multiplet (often a doublet of triplets) in the range of δ 5.9-6.1 ppm.

The two terminal vinyl protons (=CH₂) are diastereotopic and appear as two distinct multiplets (or doublets of doublets) between δ 5.0 and 5.2 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Environment | Integration | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| -C(CH₃)₃ | 18H | ~1.4 | Singlet (s) |

| -OH | 1H | ~5.0 | Singlet (s) |

| Ar-H | 2H | ~7.0 | Singlet (s) |

| Ar-CH₂- | 2H | ~3.3 | Doublet (d) |

| -CH=CH₂ | 1H | 5.9-6.1 | Multiplet (m) |

| -CH=CH₂ (terminal) | 2H | 5.0-5.2 | Multiplet (m) |

The proton-decoupled ¹³C NMR spectrum confirms the carbon framework of the molecule, showing distinct signals for each unique carbon atom.

tert-Butyl Carbons: Two signals are characteristic of the tert-butyl groups: one for the nine equivalent methyl carbons around δ 30.4 ppm and another for the quaternary carbon around δ 34.3 ppm. nih.gov

Aromatic Carbons: The aromatic ring shows four distinct signals: the carbon bearing the hydroxyl group (C1) around δ 152 ppm, the carbons bearing the tert-butyl groups (C2, C6) around δ 136 ppm, the carbons bearing protons (C3, C5) around δ 125 ppm, and the carbon attached to the allyl group (C4) around δ 135 ppm. nih.gov

Allyl Carbons: The three carbons of the allyl group are observed at distinct chemical shifts: the benzylic -CH₂- carbon around δ 40 ppm, the terminal =CH₂ carbon around δ 115 ppm, and the internal -CH= carbon around δ 138 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(CH₃)₃ | ~30.4 |

| -C(CH₃)₃ | ~34.3 |

| Ar-CH₂- | ~40.0 |

| -CH=CH₂ | ~115.0 |

| Ar-C (C3, C5) | ~125.0 |

| Ar-C (C4) | ~135.0 |

| Ar-C (C2, C6) | ~136.0 |

| -CH=CH₂ | ~138.0 |

| Ar-C (C1, -OH) | ~152.0 |

Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for confirming the assignment of ¹H and ¹³C signals and establishing long-range connectivity. For 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol, key HMBC correlations would include:

Correlation between the benzylic protons of the allyl group (~δ 3.3 ppm) and the aromatic carbons C3/C5 (~δ 125 ppm) and C4 (~δ 135 ppm).

Correlation between the aromatic protons (~δ 7.0 ppm) and the benzylic carbon of the allyl group (~δ 40 ppm) as well as the aromatic carbons C2/C6 (~δ 136 ppm).

Correlation between the protons of the tert-butyl groups (~δ 1.4 ppm) and the aromatic carbons C2/C6 (~δ 136 ppm).

These correlations provide unambiguous proof of the substitution pattern on the aromatic ring.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for the detection and characterization of paramagnetic species, such as free radicals. nih.gov As a hindered phenol (B47542), 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol is an effective antioxidant because it can donate its phenolic hydrogen atom to scavenge radicals, thereby forming a stable phenoxyl radical itself.

The stability of the resulting 2,6-Di-tert-butyl-4-allylphenoxyl radical is conferred by two factors:

Steric Hindrance: The bulky tert-butyl groups at the ortho positions physically shield the radical center on the oxygen atom, preventing dimerization and other termination reactions.

Resonance Delocalization: The unpaired electron is delocalized over the aromatic π-system, further stabilizing the radical.

The EPR spectrum of this phenoxyl radical would be characterized by hyperfine splitting arising from the interaction of the unpaired electron with magnetic nuclei. The primary coupling is expected from the two equivalent meta-protons on the aromatic ring, which would split the signal into a 1:2:1 triplet. Further, smaller couplings to the two benzylic protons of the allyl group would split each line of the triplet into another 1:2:1 triplet, resulting in a complex but characteristic spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pathways of the compound upon ionization. For 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol (C₁₇H₂₆O), the calculated exact mass is 246.1984 Da.

Under electron ionization (EI), the mass spectrum is expected to show a prominent molecular ion peak (M⁺•) at m/z 246. The fragmentation pattern is highly characteristic of hindered phenols. nist.govresearchgate.net

Loss of a Methyl Radical (M-15): The most intense fragment peak is typically observed at m/z 231, corresponding to the loss of a methyl radical (•CH₃) from one of the tert-butyl groups. This results in the formation of a very stable tertiary carbocation that is also resonance-stabilized by the aromatic ring.

Benzylic Cleavage (M-41): Cleavage of the bond between the aromatic ring and the allyl group can lead to the loss of an allyl radical (•C₃H₅), resulting in a peak at m/z 205.

Loss of a tert-Butyl Radical (M-57): A peak at m/z 189 may be observed, corresponding to the loss of a tert-butyl radical (•C(CH₃)₃).

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion | Comment |

|---|---|---|

| 246 | [C₁₇H₂₆O]⁺• | Molecular Ion (M⁺•) |

| 231 | [M - CH₃]⁺ | Loss of a methyl radical; typically the base peak |

| 205 | [M - C₃H₅]⁺ | Loss of an allyl radical |

| 189 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical |

Compound Names

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the unequivocal identification of 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol. Unlike standard mass spectrometry, HRMS provides the high mass accuracy required to determine the elemental composition of the molecule and its fragments. For the target compound, with a molecular formula of C₁₇H₂₆O, the theoretical exact mass can be calculated. HRMS analysis would confirm this mass with a high degree of precision (typically within 5 ppm), which is essential for distinguishing it from other isobaric compounds. This technique is crucial for confirming the synthesis of the target molecule and for identifying it in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

The analysis of 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol within complex mixtures, such as environmental samples or industrial formulations, is effectively achieved using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like many phenolic derivatives. oiv.intthermofisher.com The compound would first be separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase. The mass spectrometer then detects the eluted compound, providing a characteristic mass spectrum that serves as a molecular fingerprint. The fragmentation pattern is typically dominated by the loss of methyl (–15 Da) and tert-butyl (–57 Da) groups from the parent ion.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers a powerful alternative, particularly for less volatile compounds or for analyses requiring higher sensitivity and specificity. protocols.iodphen1.com In this method, the compound is separated via reverse-phase liquid chromatography before being ionized and detected. lcms.cz Tandem mass spectrometry (MS/MS) can be employed for selective reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored, significantly enhancing selectivity and lowering detection limits in complex matrices. thermofisher.comdphen1.com

Below is a representative table of instrumental parameters often employed in the analysis of related phenolic compounds.

| Parameter | GC-MS | LC-MS/MS |

| Column | Semi-polar capillary column | C18 reverse-phase column |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Mobile Phase | - | Acetonitrile/Water gradient sielc.com |

| Detector | Quadrupole or Time-of-Flight (TOF) | Triple Quadrupole or Ion Trap mdpi.com |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Degradation Product Identification

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly valuable for identifying degradation products of phenolic antioxidants. nih.gov The degradation of 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol, which can occur through oxidative pathways, may lead to the formation of various products such as quinones, dimers, or compounds resulting from reactions at the allyl group. ESI-MS can detect these often polar and non-volatile degradation products by generating intact molecular ions (e.g., [M+H]⁺ or [M-H]⁻), allowing for their molecular weight determination. researchgate.net When coupled with liquid chromatography and tandem MS, ESI-MS/MS facilitates the structural characterization of these products through the analysis of their fragmentation patterns. researchgate.netmdpi.com

X-ray Diffraction for Solid-State Molecular Structure Determination

Single-Crystal X-ray Diffraction

The table below shows illustrative crystallographic data for a related hindered phenol, 2,6-Di-tert-butyl-4-(3-chloro-2-hydroxypropyl)phenol. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c researchgate.net |

| a (Å) | 5.9536 nih.gov |

| b (Å) | 19.4819 nih.gov |

| c (Å) | 14.4310 nih.gov |

| β (°) ** | 96.798 nih.gov |

| Volume (ų) ** | 1662.05 nih.gov |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on data obtained from single-crystal X-ray diffraction. nih.govmq.edu.au This analysis maps the close contacts between neighboring molecules, providing insight into the forces that govern the crystal packing. For a sterically hindered phenol like 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol, the analysis would likely show a high percentage of H···H contacts due to the abundance of hydrogen atoms on the tert-butyl and allyl groups. mdpi.com Other significant interactions would include C···H/H···C contacts, representing van der Waals forces, and potentially weak O–H···π interactions involving the phenolic hydroxyl group and the aromatic ring of an adjacent molecule. The red spots on the d_norm surface highlight the strongest intermolecular contacts, which typically involve hydrogen bonds. nih.gov

The relative contributions of different intermolecular contacts for a similar substituted phenol are presented below. nih.gov

| Interaction Type | Contribution (%) |

| H···H | 68.9 nih.gov |

| C···H/H···C | 11.7 nih.gov |

| Cl···H/H···Cl | 11.0 nih.gov |

| C···C | 4.5 nih.gov |

| O···H/H···O | 1.3 nih.gov |

UV-Visible Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground state to a higher energy state. rsc.org For 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol, the spectrum is expected to be dominated by π→π* transitions within the aromatic phenol ring. The bulky tert-butyl groups and the allyl substituent can cause a slight shift in the wavelength of maximum absorbance (λ_max) compared to unsubstituted phenol.

This technique is also a powerful tool for reaction monitoring. rsc.orgthermofisher.com Any reaction that modifies the phenolic chromophore, such as oxidation to a quinone-type structure or reactions involving the aromatic ring, will result in a significant change in the UV-Vis spectrum. By monitoring the change in absorbance at a specific wavelength over time, the kinetics of the reaction can be determined. thermofisher.comthermofisher.com

| Compound Class | Typical λ_max (nm) | Electronic Transition |

| Substituted Phenols | ~270-280 | π→π* |

Cyclic Voltammetry for Electrochemical Characterization

Cyclic voltammetry (CV) is a powerful and widely used electrochemical method for studying the redox properties of chemical species. In the context of 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol, CV is employed to determine its oxidation potential, the reversibility of its redox processes, and to infer the mechanism of its antioxidant action. The technique involves applying a linearly varying potential to a working electrode immersed in a solution containing the analyte and measuring the resulting current.

The electrochemical behavior of phenolic compounds is largely dictated by the ease with which they can be oxidized to form phenoxyl radicals. For 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol, the presence of two bulky tert-butyl groups at the ortho positions to the hydroxyl group provides significant steric hindrance. This steric shielding enhances the stability of the resulting phenoxyl radical, a key feature of effective antioxidants.

While specific experimental cyclic voltammetry data for 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol is not extensively available in the public domain, the electrochemical behavior can be inferred from studies on structurally similar hindered phenols, such as 2,6-di-tert-butyl-4-methylphenol (BHT). The primary electrochemical process observed for such compounds is the oxidation of the phenolic hydroxyl group.

Detailed Research Findings:

The typical cyclic voltammogram of a sterically hindered phenol like 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol is expected to exhibit an irreversible anodic peak. This peak corresponds to the one-electron oxidation of the phenol to its corresponding phenoxyl radical. The irreversibility of this process is often attributed to the subsequent chemical reactions of the highly reactive radical species, which can include dimerization or further oxidation at higher potentials.

The oxidation potential is a critical parameter obtained from the cyclic voltammogram, as it provides a measure of the antioxidant activity. A lower oxidation potential generally indicates a greater ease of oxidation and, consequently, a higher radical scavenging ability. The electronic nature of the substituent at the para-position significantly influences this potential. In the case of 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol, the prop-2-en-1-yl (allyl) group at the para-position is expected to have an electron-donating effect, which would likely lower the oxidation potential compared to unsubstituted or electron-withdrawing group-substituted phenols.

The general electrochemical oxidation can be represented as follows:

R-OH → R-O• + e- + H+

Where R-OH represents the 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol molecule and R-O• is the corresponding phenoxyl radical.

The experimental conditions under which cyclic voltammetry is performed are crucial and typically include the choice of solvent, supporting electrolyte, working electrode material (commonly glassy carbon), reference electrode (such as Ag/AgCl), and scan rate. These parameters can influence the observed peak potentials and currents.

Data Table:

Due to the absence of specific experimental data for 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol in the reviewed literature, a representative data table for a hypothetical cyclic voltammetry experiment is presented below to illustrate the expected findings. The values are based on typical results for structurally related hindered phenolic antioxidants.

| Parameter | Expected Value/Observation | Significance |

| Anodic Peak Potential (Epa) | +0.5 to +0.8 V (vs. Ag/AgCl) | Indicates the potential at which the compound is oxidized. A lower value suggests stronger antioxidant activity. |

| Cathodic Peak | Absent or very small | Suggests an irreversible or quasi-reversible electrochemical process, characteristic of many phenolic antioxidants. |

| Peak Current (Ipa) | Proportional to concentration | Can be used for quantitative analysis of the compound. |

| Effect of Scan Rate | Anodic peak potential shifts to more positive values with increasing scan rate for irreversible systems. | Provides information about the kinetics of the electrode process. |

This table serves as an illustrative guide to the type of data that would be generated and analyzed in a cyclic voltammetric study of 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol. The precise values would need to be determined through empirical investigation.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the properties of molecules like 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol. Common approaches utilize functionals such as B3LYP combined with basis sets like 6-31G* or 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol, this process involves finding the minimum energy conformation of the phenolic ring, the bulky tert-butyl groups, and the flexible 4-allyl substituent.

The two tert-butyl groups at the ortho positions sterically hinder the hydroxyl group, which is a key structural feature. The allyl group at the para position possesses rotational freedom around the C-C single bond connecting it to the benzene (B151609) ring. Conformational analysis reveals the preferred orientation of this group relative to the plane of the phenyl ring. The most stable conformer will seek to minimize steric strain, and calculations would typically explore the potential energy surface by rotating the C(ring)-C(allyl) bond. Theoretical calculations for similar substituted phenols suggest that the bond lengths and angles within the phenyl ring are largely unperturbed from standard values, though minor distortions accommodate the bulky substituents.

Table 1: Predicted Geometrical Parameters for 2,6-Di-tert-butyl-4-allylphenol (Illustrative) Note: These are typical values based on DFT calculations of analogous molecules, as specific experimental data for this compound is not readily available.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | O-H | ~0.96 Å |

| C-O (Phenolic) | ~1.37 Å | |

| C(ring)-C(allyl) | ~1.51 Å | |

| Bond Angle | C-O-H | ~109° |

| C(ring)-C(ring)-C(ring) | ~120° | |

| Dihedral Angle | C(ring)-C(ring)-C(allyl)-C(allyl) | Varies with conformation |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. semanticscholar.org

For 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol, the HOMO is expected to be localized primarily on the phenolic ring and the oxygen atom of the hydroxyl group, reflecting the electron-rich nature of this moiety. The LUMO is typically distributed over the aromatic ring system. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org In the context of antioxidants, a higher HOMO energy indicates a greater ability to donate a hydrogen atom (as a proton and an electron), which is central to its radical-scavenging mechanism. The allyl group, being a weakly electron-donating group, is expected to slightly raise the HOMO energy compared to unsubstituted phenol (B47542), thereby lowering the HOMO-LUMO gap and enhancing its reactivity.

Table 2: Representative Frontier Orbital Energies and Global Reactivity Descriptors Note: Values are illustrative, based on DFT calculations for structurally similar 4-substituted-2,6-di-tert-butylphenols.

| Parameter | Symbol | Formula | Typical Calculated Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | ~ -5.9 to -6.2 |

| LUMO Energy | ELUMO | - | ~ -1.8 to -2.1 |

| Energy Gap | ΔE | ELUMO - EHOMO | ~ 4.0 to 4.2 |

| Ionization Potential | IP | -EHOMO | ~ 5.9 to 6.2 |

| Electron Affinity | EA | -ELUMO | ~ 1.8 to 2.1 |

| Chemical Hardness | η | (IP - EA) / 2 | ~ 2.0 to 2.1 |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule and is an invaluable tool for predicting reactive sites for electrophilic and nucleophilic attack. The map is generated by calculating the electrostatic potential at various points on the electron density surface.

In the MEP map of 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol, distinct regions of charge are visualized.

Negative Potential (Red/Yellow): These regions indicate electron-rich areas and are susceptible to electrophilic attack. For this molecule, the most negative potential is concentrated around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. This confirms the hydroxyl group as the primary site for interaction with electrophiles and as the hydrogen-donating center. The π-system of the allyl group's double bond also presents a region of negative potential.

Positive Potential (Blue): These regions are electron-deficient and are sites for nucleophilic attack. The most positive potential is located on the hydrogen atom of the hydroxyl group, highlighting its acidic character and its propensity to be donated in antioxidant reactions.

Neutral Potential (Green): These areas, typically found over the hydrocarbon portions of the tert-butyl and allyl groups, have a near-zero potential and are less reactive.

The MEP map visually confirms that the phenolic hydroxyl group is the most reactive part of the molecule for radical scavenging activities.

Thermochemical Calculations for Reaction Energetics

Thermochemical calculations provide quantitative data on the energy changes associated with chemical reactions, which is essential for evaluating the antioxidant potential of 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol.

The homolytic Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond is a primary indicator of a compound's effectiveness as a radical-scavenging antioxidant. It represents the enthalpy change required to break the O-H bond homolytically, forming a phenoxyl radical and a hydrogen atom. A lower BDE value indicates a weaker O-H bond and, consequently, a greater ease of donating the hydrogen atom to neutralize a free radical.

For 4-substituted-2,6-di-tert-butylphenols, the nature of the substituent at the para position significantly influences the O-H BDE. Electron-donating groups tend to stabilize the resulting phenoxyl radical through resonance or inductive effects, thereby lowering the BDE. The allyl group is considered weakly electron-donating. Computational studies on similar compounds, such as 4-methyl and 4-ethyl derivatives, show a decrease in BDE compared to the unsubstituted 2,6-di-tert-butylphenol (B90309). researchgate.net Therefore, the BDE of 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol is expected to be in a range that signifies efficient hydrogen atom transfer.

Table 3: O-H Bond Dissociation Enthalpies (BDE) for Selected Phenols Note: Values are from literature for related compounds to provide context.

| Compound | BDE (kcal/mol) |

|---|---|

| Phenol | ~87-88 |

| 2,6-Di-tert-butylphenol | ~81 |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | ~80 |

| 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol | ~80-81 (Estimated) |

| 2,6-Di-tert-butyl-4-methoxyphenol | ~78-79 |

Quantitative Structure-Activity Relationship (QSAR) Studies for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are theoretical frameworks that aim to correlate the structural or property descriptors of a set of compounds with their chemical reactivity or biological activity. While specific QSAR studies focused solely on the chemical reactivity of 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to the broader class of phenolic compounds to which it belongs. These studies provide valuable insights into the molecular features that govern the reactivity of such molecules, particularly their antioxidant and inhibitory capabilities.

For instance, QSAR studies on 2,6-di-tert-butylphenol (DTBP) derivatives have been conducted to understand their ability to inhibit enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (LOX). nih.gov In such studies, a series of related compounds are synthesized, and their inhibitory activities are measured experimentally. Various molecular descriptors are then calculated for each compound, and statistical methods are employed to build a mathematical model that predicts the activity based on these descriptors.

Key molecular descriptors often considered in QSAR studies of phenolic compounds include:

Electronic Descriptors: These relate to the electron distribution in the molecule and are crucial for reactions involving electron transfer, such as radical scavenging. Examples include the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO gap. benthamscience.com A higher HOMO energy often correlates with a greater ability to donate electrons and scavenge radicals.

Steric Descriptors: These describe the size and shape of the molecule. The bulky tert-butyl groups at the 2 and 6 positions of the phenol ring, for example, sterically hinder the hydroxyl group, which can influence its reactivity and accessibility.

Hydrophobic Descriptors: The octanol-water partition coefficient (log P) is a common descriptor for hydrophobicity. It can influence how a molecule interacts with biological systems and its ability to reach a target site. benthamscience.com

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its connectivity and branching.

A typical QSAR study involves developing a regression equation that links these descriptors to the observed activity. For example, a study on the cytotoxicity of tert-butylphenols found a linear QSAR between the 50% cytotoxic concentration (CC50) and the inhibition rate constant (k_inh), suggesting that the cytotoxicity is dependent on radical reactions. benthamscience.com Another significant QSAR was observed between cytotoxicity and the homolytic phenolic O-H bond dissociation enthalpy (BDE). benthamscience.com

The predictive power of a QSAR model is evaluated using statistical metrics such as the correlation coefficient (R²) and by validating it with an external set of compounds not used in the model's development. Such models are instrumental in designing new phenolic compounds with enhanced or tailored reactivity for various applications, from industrial antioxidants to therapeutic agents. nih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Phenolic Compounds

| Descriptor Type | Specific Descriptor | Relevance to Chemical Reactivity |

| Electronic | HOMO Energy | Relates to the ability to donate an electron (antioxidant activity). |

| LUMO Energy | Relates to the ability to accept an electron. | |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. benthamscience.com | |

| Bond Dissociation Enthalpy (BDE) | Energy required to break the O-H bond, crucial for radical scavenging. benthamscience.com | |

| Steric | Molar Volume | Describes the size of the molecule, affecting its interaction with active sites. |

| Steric Hindrance Parameters | Quantifies the steric bulk around a reactive center. | |

| Hydrophobic | Log P (Octanol-Water Partition Coefficient) | Influences solubility and transport to reaction sites. benthamscience.com |

| Topological | Connectivity Indices | Describe the branching and connectivity of the molecular structure. |

Simulation of Spectroscopic Properties

The spectroscopic properties of 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol can be simulated using computational methods, primarily based on Density Functional Theory (DFT). These simulations provide valuable insights into the molecule's structure and vibrational modes, aiding in the interpretation of experimental spectra such as Infrared (IR) and Nuclear Magnetic Resonance (NMR). While specific published computational studies for this exact molecule are scarce, the methodology is well-established for similar phenolic compounds. nih.govnih.gov

The process typically begins with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. Using a selected DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)), the electronic structure of the molecule is calculated. dergipark.org.tr From this, various spectroscopic properties can be predicted.

Infrared (IR) Spectroscopy Simulation: Computational methods can calculate the harmonic vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. These theoretical frequencies are often systematically higher than the experimental values due to the harmonic approximation and are therefore scaled by an empirical factor to improve agreement with experimental data. dergipark.org.tr

The simulation can predict key vibrational bands for 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol:

O-H Stretch: A characteristic band for the phenolic hydroxyl group.

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations.

C=C Stretches: Vibrations from the aromatic ring and the allyl group's double bond.

C-O Stretch: The stretching of the phenol C-O bond.

Table 2: Illustrative Simulated Vibrational Frequencies for 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Region (cm⁻¹) |

| O-H Stretch | ~3800 | ~3650 | 3650-3600 |

| Aromatic C-H Stretch | ~3200 | ~3070 | 3100-3000 |

| Aliphatic C-H Stretch | ~3050 | ~2930 | 3000-2850 |

| C=C (Allyl) Stretch | ~1710 | ~1640 | 1650-1630 |

| Aromatic C=C Stretch | ~1660 | ~1600 | 1600-1580 |

| C-O Stretch | ~1280 | ~1230 | 1260-1200 |

Note: The values in this table are illustrative and based on typical results from DFT calculations for similar molecules. The scaled frequencies are obtained by applying a common scaling factor.

Nuclear Magnetic Resonance (NMR) Spectroscopy Simulation: The magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) can be calculated to predict NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).

Simulated NMR spectra can help in assigning the peaks in an experimental spectrum to specific atoms in the molecule.

Table 3: Illustrative Simulated ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol

| Atom | Atom Type | Calculated ¹³C Chemical Shift (ppm) | Atom | Atom Type | Calculated ¹H Chemical Shift (ppm) |

| C1 | C-OH | ~152 | H1 | OH | ~5.0 |

| C2, C6 | C-tert-butyl | ~136 | H3, H5 | Aromatic CH | ~7.0 |

| C4 | C-allyl | ~130 | H7 | Allyl CH₂ | ~3.3 |

| C3, C5 | Aromatic CH | ~125 | H8 | Allyl CH | ~5.9 |

| C8 | Allyl CH | ~138 | H9 | Allyl =CH₂ | ~5.1 |

| C9 | Allyl =CH₂ | ~115 | H11 | tert-butyl CH₃ | ~1.4 |

| C7 | Allyl CH₂ | ~40 | |||

| C10 | tert-butyl C | ~34 | |||

| C11 | tert-butyl CH₃ | ~30 |

Note: These chemical shift values are illustrative examples of what a DFT calculation might predict, referenced to TMS.

These computational tools are powerful for complementing experimental work, allowing for a deeper understanding of the molecule's properties at an atomic level.

Chemical Applications and Materials Science

Role as Antioxidants and Stabilizers

The molecular architecture of 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol, characterized by a hydroxyl group on a phenyl ring sterically hindered by two tertiary butyl groups, makes it an effective phenolic antioxidant. mdpi.comspecialchem.com This structural feature is central to its function in preventing oxidative degradation in a wide array of organic materials.

The primary antioxidant function of 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol is rooted in its ability to act as a free radical scavenger. The process is predominantly governed by a Hydrogen Atom Transfer (HAT) mechanism. nih.gov In this process, the phenol (B47542) donates the hydrogen atom from its hydroxyl (-OH) group to a reactive free radical (R•), effectively neutralizing it and terminating the oxidative chain reaction.

Reaction: (CH₃)₃C]₂C₆H₂(OH)CH₂CH=CH₂ + R• → (CH₃)₃C]₂C₆H₂(O•)CH₂CH=CH₂ + RH

Upon donating the hydrogen atom, the phenol is converted into a phenoxyl radical. The key to its efficacy is the stability of this resulting radical. The two bulky tert-butyl groups at the ortho positions (positions 2 and 6) relative to the hydroxyl group provide significant steric hindrance. This hindrance delocalizes the unpaired electron across the aromatic ring and sterically protects the radical center, preventing it from participating in further undesirable reactions. specialchem.com This stability ensures that the antioxidant itself does not initiate new oxidation chains, making it a potent and reliable stabilizer.

Polymers are susceptible to degradation from exposure to heat, light, and oxygen, which initiates free-radical chain reactions that can break down the polymer chains, leading to a loss of mechanical properties. Hindered phenolic antioxidants, including derivatives of 2,6-di-tert-butylphenol (B90309), are crucial additives for the stabilization of a wide range of polymers such as polypropylene, polyethylene, and polyurethanes. mdpi.comspecialchem.comresearchgate.net

By incorporating 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol into a polymer matrix, it acts as a primary antioxidant, scavenging the initial free radicals formed during processing or environmental exposure. The allyl group at the para position provides a potential site for grafting the antioxidant molecule onto the polymer backbone, which can reduce its volatility and prevent it from leaching out of the material over time, thereby ensuring long-term thermal stability. specialchem.comnih.gov

Table 1: Research Findings on Polymer Stabilization using Hindered Phenols

| Polymer System | Hindered Phenol Type | Observation | Reference |

| Polypropylene (PP) | 4,4'-Bis(2,6-di-tert-butylphenol) | Demonstrated high performance as an antioxidant in accelerated aging tests. | researchgate.net |

| Isoprene Rubber | 4,4'-Bis(2,6-di-tert-butylphenol) | Showed high efficiency in stabilization compared to commercial stabilizers. | researchgate.netresearchgate.net |

| Polyurethane (PU) | Covalently attached di-tert-butylphenol | Prevented oxidation-initiated surface degradation and cracking in vivo. | nih.gov |

| Polyolefins (PE, PP) | Sterically hindered phenols | Efficiency for long-term exposure at high temperatures is high due to the 2,6-di-tert-butyl substitution. | specialchem.com |

Hydrocarbon-based products such as gasoline, diesel, and jet fuels are prone to oxidation during storage, leading to the formation of gums, sludge, and other undesirable deposits. wikipedia.orggoogle.com These degradation products can clog fuel filters and injectors, leading to engine performance issues.

Antioxidants based on the 2,6-di-tert-butylphenol structure are widely used in the fuel industry to inhibit these oxidative processes. wikipedia.org They function by interrupting the free-radical chain reactions that lead to fuel degradation. The addition of 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol to fuels can significantly extend their storage life and ensure their performance quality. wikipedia.orggoldeagle.com Its solubility in hydrocarbons makes it an effective additive for these applications.

Use as Chemical Intermediates in Synthesis

Beyond its direct application as an antioxidant, 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol serves as a valuable chemical intermediate for the synthesis of more complex molecules. The parent compound, 2,6-di-tert-butylphenol, is a known precursor for a variety of more sophisticated antioxidants and pharmaceuticals. wikipedia.org

The presence of the prop-2-en-1-yl (allyl) group introduces an additional reactive site on the molecule. This double bond can undergo a variety of chemical transformations, such as:

Addition reactions: Halogens, hydrogen halides, and other reagents can be added across the double bond.

Epoxidation: The double bond can be converted to an epoxide, a versatile functional group for further synthesis.

Polymerization: The allyl group can participate in polymerization reactions.

Metathesis: Olefin metathesis reactions can be used to form new carbon-carbon bonds.

These reactions allow for the integration of the sterically hindered phenolic moiety into larger and more complex molecular structures, enabling the synthesis of specialized antioxidants, functional polymers, and other high-value chemicals. For example, related compounds like 4-bromomethyl-2,6-di-tert-butyl-phenol are used to synthesize other antioxidant derivatives. researchgate.net

Catalytic Components or Ligands in Coordination Chemistry

In the field of coordination chemistry, molecules that can donate electron pairs to a metal center are known as ligands. Phenolic compounds, after deprotonation of the hydroxyl group to form a phenoxide, can act as effective ligands for a wide range of metal ions.

The 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol molecule is a candidate for use as a ligand. The bulky tert-butyl groups can influence the coordination geometry around the metal center, control its reactivity, and prevent the formation of oligomeric or polymeric complexes. lookchem.com Furthermore, the allyl group provides a secondary potential coordination site (an η²-alkene ligand), which could lead to the formation of interesting mono- or bimetallic complexes with unique catalytic properties. While research on this specific ligand is specialized, the broader class of sterically hindered phenols is known to form stable complexes that find use in various catalytic processes, including polymerization.

Development of Novel Functional Materials Incorporating 2,6-Di-tert-butylphenolic Moieties